molecular formula C25H25N3O3S B3937125 4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B3937125
M. Wt: 447.6 g/mol
InChI Key: AGIMSEQGXIFHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxy group, a phenylcarbonyl group, and a carbamothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the butoxy group: This can be achieved by reacting butanol with an appropriate halide under basic conditions.

    Introduction of the phenylcarbonyl group: This step involves the acylation of aniline derivatives using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the carbamothioyl group: This can be done by reacting the intermediate product with thiourea under acidic conditions.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide
  • 4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide
  • 4-Butoxy-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide

Uniqueness

4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-benzamidophenyl)carbamothioyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-2-3-17-31-22-15-9-19(10-16-22)24(30)28-25(32)27-21-13-11-20(12-14-21)26-23(29)18-7-5-4-6-8-18/h4-16H,2-3,17H2,1H3,(H,26,29)(H2,27,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIMSEQGXIFHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-butoxy-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.